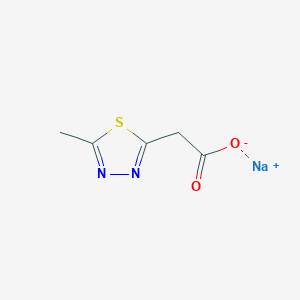
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Übersicht
Beschreibung
“Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities. The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Wissenschaftliche Forschungsanwendungen
Sodium acetate and its derivatives, including those containing the thiadiazole moiety, have been explored for various applications in scientific research. These compounds offer unique chemical and physical properties that make them valuable in different fields, including microbiology, chemistry, and materials science. This review focuses on the scientific research applications of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, excluding its use in drug dosage, side effects, or as a pharmaceutical agent.
Sodium Acetate in Microbiology
Sodium acetate has shown potential as a novel inhibitor or stressor in microbiology, particularly in studies involving Saccharomyces cerevisiae. The compound's toxicity, attributable to both sodium and acetate ions, triggers cellular responses through various pathways such as the high-osmolarity glycerol (HOG) pathway and the ubiquitin ligase Rsp5 with its adaptors. This understanding could lead to improved yeast strain engineering for bioethanol production and other bio-based industry applications (Watcharawipas, Watanabe, & Takagi, 2018).
Thiadiazole Derivatives in Chemistry
Thiadiazole derivatives, due to their heterocyclic structure, have gained importance in chemistry for possessing extensive pharmacological activities. These activities might stem from the presence of a toxophoric N2C2S moiety, which imbues these compounds with anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different moieties in one frame could lead to compounds with intriguing biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Applications in Energy Storage
Exploring sodium-based compounds extends to the development of sodium-ion batteries for large-scale electric energy storage. The low cost and abundant sodium resources make sodium-ion batteries a viable alternative to lithium-ion systems. Research on electrode materials, including cathodes and anodes, as well as electrolytes suitable for sodium-ion batteries, is crucial for enhancing their performance and commercial viability. Innovations in this area promise to deliver cost-effective solutions for renewable energy storage and smart grid applications, underscoring the importance of sodium-based compounds in addressing future energy challenges (Pan, Hu, & Chen, 2013).
Zukünftige Richtungen
The future directions in the research of 1,3,4-thiadiazole derivatives could involve exploring their potential applications in various fields such as medicine and industry. Further studies are needed to fully understand their mechanisms of action, safety profiles, and potential therapeutic benefits .
Wirkmechanismus
Target of Action
Similar compounds with a thiadiazole ring have been found to exhibit antibacterial activity , suggesting that they may target bacterial cells or enzymes involved in bacterial growth and replication.
Mode of Action
It’s known that thiadiazole derivatives can interact with biological targets through the nitrogen atoms in the thiadiazole ring .
Biochemical Pathways
Compounds with a thiadiazole ring have been associated with various biological activities, including antimicrobial and antioxidant effects .
Result of Action
Similar thiadiazole derivatives have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
Biochemische Analyse
Biochemical Properties
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, like other thiadiazole derivatives, has been found to exhibit antimicrobial properties . It interacts with various enzymes and proteins, potentially disrupting their normal functions and leading to the inhibition of microbial growth .
Cellular Effects
The cellular effects of this compound are primarily related to its antimicrobial activity. It can influence cell function by interfering with essential biochemical processes, such as protein synthesis and enzymatic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
Like other thiadiazole derivatives, it may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
sodium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.Na/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCLIKKFYMZIL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-87-5 | |
| Record name | sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


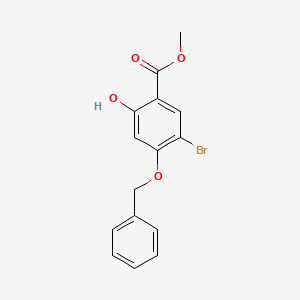
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
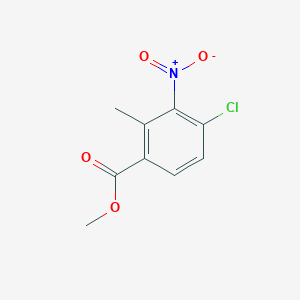

![1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3112605.png)
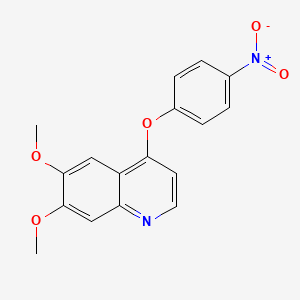
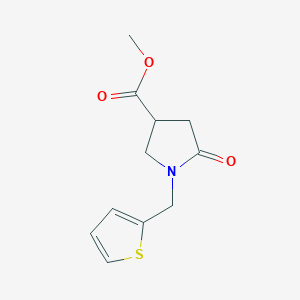
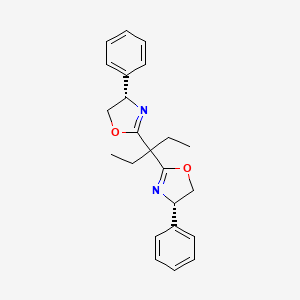
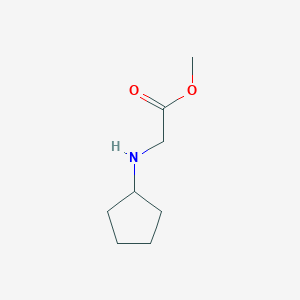



![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)
